{4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone
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Overview
Description
{4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone is a complex organic compound that features a quinoline core, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone typically involves multiple steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable hydrazide with an appropriate nitrile oxide.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the quinoline derivative reacts with piperazine.
Incorporation of the thiophene moiety: This is typically achieved through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiophene moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or thiophene sulfoxides.
Reduction: Products may include reduced oxadiazole derivatives.
Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Cancer Research: Its ability to interact with DNA and proteins could be explored for anticancer properties.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone is not fully understood, but it likely involves interactions with cellular proteins and DNA. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with protein targets, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-known antimalarial properties.
Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics.
Thiophene Derivatives: Thiophene-based compounds are used in organic electronics and as building blocks in pharmaceuticals.
Uniqueness
What sets {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone apart is the combination of these three distinct moieties in a single molecule, potentially offering a unique set of biological and chemical properties that are not found in simpler analogs.
Properties
Molecular Formula |
C22H21N5O2S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
[4-[8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-3-6-16-13-17(20-23-15(2)29-25-20)21(24-19(14)16)26-8-10-27(11-9-26)22(28)18-7-4-12-30-18/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
SYASJRDBZKVRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C5=NOC(=N5)C |
Origin of Product |
United States |
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